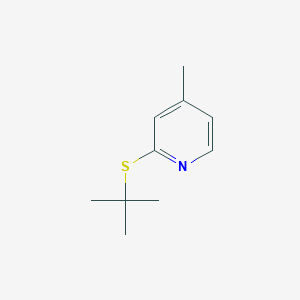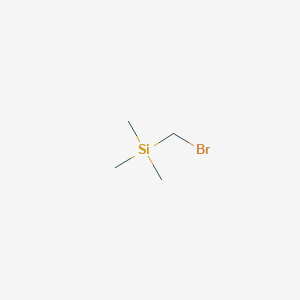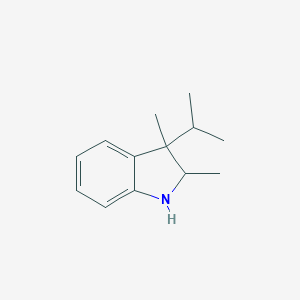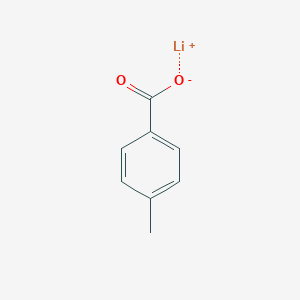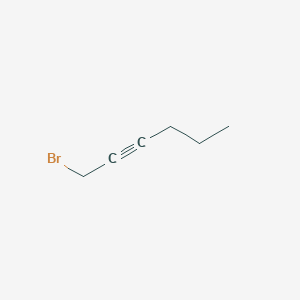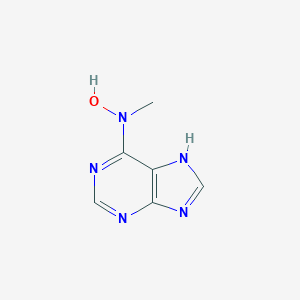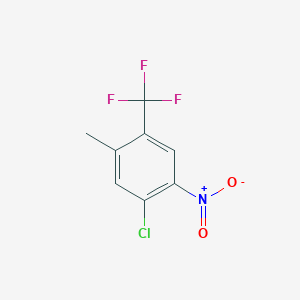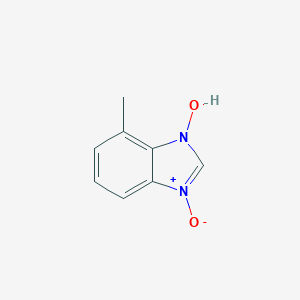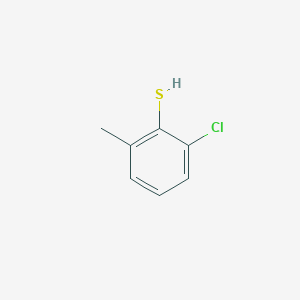![molecular formula C23H23N6O7P B098718 [(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 17660-46-7](/img/structure/B98718.png)
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMAU, and it has been found to have promising results in cancer research, viral imaging, and gene therapy.
Mecanismo De Acción
FMAU is selectively taken up by cancer cells due to the high expression of thymidine kinase enzymes in these cells. The compound is then phosphorylated by thymidine kinase to form FMAU monophosphate, which is subsequently converted to FMAU triphosphate. FMAU triphosphate is incorporated into the DNA of cancer cells, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
FMAU has been found to have minimal toxicity and adverse effects in vivo. However, it has been shown to cause DNA damage in cancer cells, leading to cell death. FMAU has also been found to enhance the efficacy of gene therapy, leading to increased gene expression and therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMAU has several advantages for lab experiments, including its selective uptake by cancer cells, minimal toxicity, and ability to enhance gene therapy efficacy. However, FMAU has limitations, such as the need for specialized equipment for synthesis and imaging and limited availability of the compound.
Direcciones Futuras
There are several future directions for FMAU research, including:
1. Developing more efficient methods for FMAU synthesis and imaging.
2. Investigating the potential of FMAU in combination with other cancer therapies.
3. Studying the efficacy of FMAU in different types of cancer.
4. Investigating the potential of FMAU in viral imaging and diagnosis.
5. Developing FMAU-based gene therapy for cancer treatment.
Conclusion:
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (FMAU) is a promising compound for scientific research due to its potential applications in cancer research, viral imaging, and gene therapy. FMAU has been found to selectively accumulate in cancer cells, leading to DNA damage and cell death. FMAU has minimal toxicity and adverse effects in vivo, making it a promising candidate for future research.
Métodos De Síntesis
FMAU can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of FMAU involves the reaction of 2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl with [(2R,3S,5R)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. The enzymatic synthesis of FMAU involves the use of thymidine kinase enzymes to catalyze the reaction between thymidine and fluorine-18.
Aplicaciones Científicas De Investigación
FMAU has been extensively studied for its potential applications in cancer research. It has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer imaging and diagnosis. FMAU has also been used in gene therapy, where it has been found to enhance the efficacy of gene delivery and expression.
Propiedades
Número CAS |
17660-46-7 |
|---|---|
Nombre del producto |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Fórmula molecular |
C23H23N6O7P |
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H23N6O7P/c24-22-27-20-19(21(31)28-22)26-23(29(20)18-9-16(30)17(36-18)10-35-37(32,33)34)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30H,7,9-10H2,(H,25,26)(H2,32,33,34)(H3,24,27,28,31)/t16-,17+,18+/m0/s1 |
Clave InChI |
FAMJCWJWMDNVLX-RCCFBDPRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
Sinónimos |
8-(N-fluoren-2-ylamino)-2'-deoxyguanosine 5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



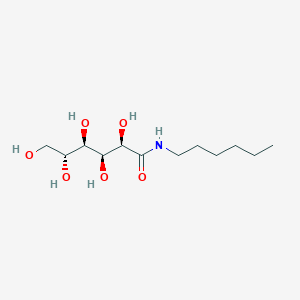
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
